molecular formula C10H10ClFO2 B12966382 Ethyl 2-chloro-4-fluoro-3-methylbenzoate

Ethyl 2-chloro-4-fluoro-3-methylbenzoate

Cat. No.: B12966382
M. Wt: 216.63 g/mol
InChI Key: SUTQGGZYPQCPFK-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-fluoro-3-methylbenzoate is a synthetic aromatic ester characterized by a benzoate backbone substituted with chlorine (Cl) at position 2, fluorine (F) at position 4, and a methyl group (CH₃) at position 3, with an ethyl ester (-COOCH₂CH₃) at the carboxylic acid position. This compound is structurally distinct due to its combination of halogen (Cl, F) and alkyl (CH₃) substituents, which influence its electronic, steric, and physicochemical properties.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

ethyl 2-chloro-4-fluoro-3-methylbenzoate

InChI

InChI=1S/C10H10ClFO2/c1-3-14-10(13)7-4-5-8(12)6(2)9(7)11/h4-5H,3H2,1-2H3

InChI Key

SUTQGGZYPQCPFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-4-fluoro-3-methylbenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 2-chloro-4-fluoro-3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-fluoro-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

Ethyl 2-chloro-4-fluoro-3-methylbenzoate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-fluoro-3-methylbenzoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to modifications in the structure and function of these biomolecules, potentially resulting in biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Ethyl 2-chloro-4-fluoro-3-methylbenzoate belongs to the benzoate ester family, which includes several agrochemicals and bioactive derivatives. Key structural analogs from the literature include:

Compound Name Substituents Functional Groups Primary Use
This compound 2-Cl, 4-F, 3-CH₃ Ethyl ester, halogens, methyl Not explicitly reported (likely intermediate or bioactive agent)
Triflusulfuron-methyl ester 2-sulfonylurea, 4-(dimethylamino)-6-(trifluoroethoxy) Methyl ester, triazine ring, sulfonylurea Herbicide
Ethametsulfuron-methyl ester 2-sulfonylurea, 4-ethoxy-6-(methylamino) Methyl ester, triazine ring, sulfonylurea Herbicide
Metsulfuron-methyl ester 2-sulfonylurea, 4-methoxy-6-methyl Methyl ester, triazine ring, sulfonylurea Herbicide

Key Observations :

  • Substituent Effects: Unlike sulfonylurea-containing analogs (e.g., triflusulfuron-methyl), this compound lacks a triazine ring and sulfonylurea moiety, which are critical for herbicidal activity via acetolactate synthase inhibition .

Physicochemical and Bioactive Properties

  • Halogenation : The presence of both chlorine and fluorine increases electronegativity and may enhance binding to biological targets (e.g., enzymes or receptors) through halogen bonding. This is observed in antifungal and antibacterial agents derived from halogenated benzoates .

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